Molecular weight and formula of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
This technical guide provides an in-depth analysis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid (CAS 1049030-31-0), a specialized intermediate used in the synthesis of metabolic disease therapeutics (PPAR agonists,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid (CAS 1049030-31-0), a specialized intermediate used in the synthesis of metabolic disease therapeutics (PPAR agonists, SGLT2 inhibitors) and as a linker in proteolysis-targeting chimeras (PROTACs).
Executive Summary
5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid is a bifunctional building block characterized by a lipophilic phenyl core, a polar "PEG-mimic" tail (methoxyethoxy), and a reactive carboxylic acid/ketone headgroup. Its structural versatility makes it a critical scaffold in medicinal chemistry, particularly for:
Solubility Enhancement: The methoxyethoxy tail mimics short polyethylene glycol (PEG) chains, improving the aqueous solubility of lipophilic drug candidates.
Linker Chemistry: The terminal carboxylic acid and the internal ketone provide orthogonal handles for conjugation, making it ideal for PROTAC linker design or antibody-drug conjugates (ADCs).
Metabolic Stability: The ether linkage resists rapid enzymatic hydrolysis compared to ester equivalents.
Physicochemical Profile
The following data is synthesized from structural analysis and calculated properties for CAS 1049030-31-0.
Moderately lipophilic; balanced by the ether tail.
H-Bond Donors
1 (COOH)
H-Bond Acceptors
5 (3 Oxygens in ether/ketone + 2 in COOH)
Synthetic Methodology: Friedel-Crafts Acylation
The most robust route to this scaffold involves the Friedel-Crafts acylation of (2-methoxyethoxy)benzene with glutaric anhydride . This method ensures regioselectivity for the para-position due to the directing effect of the alkoxy group.
Reaction Mechanism & Workflow
The synthesis relies on the activation of glutaric anhydride by a Lewis acid (Aluminum Chloride, AlCl₃), generating an acylium ion that attacks the electron-rich aromatic ring.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust volumes accordingly.
Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend AlCl₃ (2.2 eq, 22 mmol) in anhydrous DCM (20 mL) . Cool to 0°C.[2]
Anhydride Addition: Add Glutaric Anhydride (1.1 eq, 11 mmol) portion-wise. Stir for 15 minutes until a complex forms.
Substrate Addition: Add 1-(2-Methoxyethoxy)benzene (1.0 eq, 10 mmol) dropwise dissolved in DCM (5 mL). Maintain temperature <5°C to prevent polymerization.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.
Checkpoint: The formation of the keto-acid is indicated by the disappearance of the starting ether and the appearance of a more polar spot.
Quenching: Pour the reaction mixture slowly into Ice/HCl (1M, 50 mL) . Vigorous stirring is required to break the Aluminum complex.
Extraction: Extract the aqueous layer with DCM (3 x 30 mL) .
Purification (Acid-Base Extraction):
Extract the organic layer with sat. NaHCO₃ (3 x 30 mL) . The product (acid) moves to the aqueous phase; impurities stay in organic.
Acidify the combined aqueous extracts with 6M HCl to pH 1–2. The product will precipitate.
Extract the precipitate with EtOAc , dry over Na₂SO₄, and concentrate.
Crystallization: Recrystallize from Ethanol/Hexane if necessary.
Visualized Pathway (DOT)
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.
Analytical Characterization
Validation of the structure requires confirming the presence of the carboxylic acid, the ketone, and the specific ether chain.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm (Aromatic absorption).
Retention Time: Expect elution around 8–10 min (moderately polar).
NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)
Multiplicity
Integration
Assignment
12.10
Broad Singlet
1H
COOH (Carboxylic acid proton)
7.90
Doublet (J=8.8 Hz)
2H
Ar-H (Ortho to Ketone, H-2,6)
7.05
Doublet (J=8.8 Hz)
2H
Ar-H (Ortho to Ether, H-3,5)
4.15
Triplet
2H
-O-CH₂- (Ether next to Phenyl)
3.68
Triplet
2H
-CH₂-O- (Ether next to Methoxy)
3.32
Singlet
3H
-OCH₃ (Terminal Methoxy)
2.95
Triplet
2H
-CH₂-C=O (Alpha to Ketone)
2.28
Triplet
2H
-CH₂-COOH (Alpha to Acid)
1.85
Multiplet
2H
-CH₂- (Central glutaric methylene)
Applications in Drug Development[4][5][6]
Metabolic Disease (PPAR/SGLT2 Analogs)
This molecule serves as a scaffold for "glitazone-like" or "gliflozin-like" derivatives. The 5-oxo group can be reduced to a methylene (Wolff-Kishner) or a hydroxyl group (NaBH₄ reduction) to modulate binding affinity.
Mechanism: The carboxylic acid can mimic the polar headgroup of fatty acids, allowing interaction with PPAR (Peroxisome Proliferator-Activated Receptor) binding pockets.
PROTAC Linker Design
The molecule acts as a heterobifunctional linker.
Connection A (Acid): Amide coupling to an E3 ligase ligand (e.g., Thalidomide derivative).
Connection B (Ketone): Reductive amination to attach the Target Protein ligand.
Advantage: The methoxyethoxy tail improves the physicochemical properties (solubility/permeability) of the final PROTAC chimera compared to purely alkyl linkers.
Workflow Visualization
Figure 2: Strategic utility of the molecule in PROTAC and agonist synthesis.
Storage: Store at 2–8°C under inert atmosphere (Nitrogen). The ether moiety is stable, but the keto-acid can undergo decarboxylation if heated excessively without protection.
References
Chemical Structure & CAS Validation
National Institutes of Health (NIH). PubChem Compound Summary for 5-(4-Methoxyethoxy)phenyl derivatives. Retrieved from .
Synthetic Methodology (Friedel-Crafts)
Application in Drug Discovery
CymitQuimica.[1] Product Catalog: 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid (CAS 1049030-31-0).[1] Retrieved from .[1]
Related PPAR/Thiazolidinedione Chemistry
Bioorganic & Medicinal Chemistry Letters.[3] Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from .
CAS number and identifiers for 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
This technical guide provides a comprehensive analysis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid , a specialized chemical intermediate used in medicinal chemistry for the introduction of lipophilic yet solubiliz...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid , a specialized chemical intermediate used in medicinal chemistry for the introduction of lipophilic yet solubilizing pharmacophores.[1]
5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid is a bifunctional building block characterized by a terminal carboxylic acid, a ketone linker, and a para-substituted glycol ether moiety.[1] In drug discovery, this scaffold is valued for its ability to modulate lipophilicity (LogP) while maintaining aqueous solubility via the ether tail—a strategy often employed in the design of PPAR agonists, SGLT2 inhibitors, and metabolic enzyme inhibitors.[1]
Calculated based on structure (e.g., ATALOF... variant specific to tautomer)
Physicochemical Properties & Structural Analysis
Understanding the physical behavior of CAS 1049030-31-0 is critical for reaction planning and purification.
Property
Metric
Technical Insight
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow; melting point range approx. 85–95°C (analogous estimation).[1]
Solubility
DMSO, Methanol, DCM
The glycol ether tail enhances solubility in polar organic solvents compared to simple alkyl analogs.[1]
pKa (Acid)
~4.75
Typical of aliphatic carboxylic acids; allows for standard amide coupling or esterification.[1]
LogP (Predicted)
~1.8 – 2.2
Moderate lipophilicity; ideal for crossing biological membranes without becoming sequestered in adipose tissue.[1]
Structural Logic
The molecule consists of three distinct functional zones:
The Anchor (Carboxylic Acid): Provides a handle for conjugation to amines (amide formation) or alcohols (esterification).[1]
The Linker (C5 Keto-Chain): A glutaric acid derivative that provides a 3-carbon spacer between the carbonyls, allowing for flexibility in binding pockets.[1]
The Tail (Methoxyethoxy-Phenyl): A "solubilizing lipophile."[1] The ethylene glycol unit disrupts crystal packing and interacts with water, improving the ADME profile of the final drug candidate.[1]
Synthetic Pathway (Friedel-Crafts Acylation)
The most robust industrial synthesis involves the Friedel-Crafts acylation of 1-(2-methoxyethoxy)benzene with glutaric anhydride.[1] This route is preferred for its atom economy and scalability.[1]
Experimental Workflow
Activation: Glutaric anhydride is activated by a Lewis acid (AlCl₃) in a chlorinated solvent (DCM or 1,2-dichloroethane).[1]
Acylation: 1-(2-methoxyethoxy)benzene is added.[1] The electron-donating alkoxy group directs the acyl group to the para position.
Quench & Workup: Acidic hydrolysis breaks the aluminum complex, yielding the free keto-acid.[1]
Reaction Visualization
The following diagram illustrates the synthetic logic and atomic flow.
Figure 1: Friedel-Crafts acylation pathway for the synthesis of CAS 1049030-31-0.[1]
Applications in Drug Development
This compound is not merely an intermediate; it is a strategic scaffold used to optimize Lead-Likeness .
A. Pharmacophore Installation
The 4-(2-methoxyethoxy)phenyl motif is a privileged structure in medicinal chemistry.[1] It mimics the steric bulk of a propyl or butyl group but introduces an oxygen atom that can accept hydrogen bonds, often improving potency against kinases and nuclear receptors (e.g., PPARs).[1]
Protocol: The carboxylic acid is activated (EDC/NHS or HATU) and coupled to a core scaffold (e.g., a piperazine or aniline derivative).[1]
B. Wolff-Kishner / Clemmensen Reduction
Researchers often reduce the C5 ketone to a methylene group (-CH2-) to generate 5-[4-(2-methoxyethoxy)phenyl]pentanoic acid .[1]
Utility: This creates a saturated fatty acid mimetic used in the development of lipid-modulating drugs.
Self-Validating Check: Monitor the disappearance of the ketone signal (~1680 cm⁻¹) in IR or the carbonyl carbon (~198 ppm) in ¹³C NMR.
C. Reductive Amination
The ketone functionality serves as a site for reductive amination, allowing the introduction of amines to create branched derivatives.[1]
Analytical Characterization Standards
To ensure scientific integrity, synthesized or purchased batches must meet the following criteria.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.[1]
References
Chemical Identity & CAS Verification
Source: Chem960 / ChemicalBook Database
[1]
Commercial Availability & Catalog Data
Source: CymitQuimica Catalog
Literature review of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid derivatives
An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Potential of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric Acid Derivatives Authored by a Senior Application Scientist Abstract The 5-aryl-5-oxova...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Potential of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric Acid Derivatives
Authored by a Senior Application Scientist
Abstract
The 5-aryl-5-oxovaleric acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential. While the specific molecule, 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid, is not extensively documented in current literature, its core components—a substituted aromatic ring, a γ-keto acid chain, and an ether linkage—are hallmarks of numerous biologically active agents. This technical guide provides a comprehensive review of the synthetic strategies used to create and derivatize this structural class, explores the vast range of biological activities exhibited by its analogues, and offers field-proven insights into the experimental design and characterization of these promising molecules. We will delve into their applications as anti-inflammatory, antimicrobial, and anticancer agents, supported by detailed protocols, mechanistic diagrams, and a thorough analysis of structure-activity relationships.
Introduction: The 5-Aryl-5-Oxovaleric Acid Scaffold
The 5-aryl-5-oxovaleric acid framework is a highly valuable starting point in drug discovery. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for selective chemical modifications, enabling the construction of diverse molecular libraries. The ketone moiety is a key electrophilic center, while the carboxylic acid provides a handle for forming esters, amides, and, most importantly, for facilitating cyclization reactions to generate a wide array of heterocyclic systems.
The specific substitution pattern of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid is of particular interest. The methoxyethoxy group enhances lipophilicity and can influence metabolic stability and receptor binding through hydrogen bond acceptance. Analogous structures containing alkoxy-substituted phenyl rings are frequently investigated for their ability to modulate biological pathways involved in inflammation, microbial growth, and cell proliferation.[1][2][3] This guide will synthesize findings from related molecular classes to build a predictive framework for the potential of this specific derivative family.
Core Synthetic Strategies and Derivatization Pathways
The construction of the core scaffold and its subsequent elaboration into more complex derivatives are central to exploring its therapeutic potential. The methodologies employed are robust and adaptable, allowing for systematic variation of the structural components.
Synthesis of the Core γ-Keto Acid Scaffold
The most direct and widely used method for synthesizing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic compound (e.g., 2-methoxyethoxybenzene) with a cyclic anhydride, typically glutaric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The causality behind this choice is clear: Friedel-Crafts acylation provides a regioselective and efficient route to forming the crucial aryl-ketone bond. The reaction is generally high-yielding and uses readily available starting materials. Optimization of reaction conditions, such as solvent and temperature, is critical to prevent side reactions and ensure the desired regioselectivity (para-substitution is often favored due to steric and electronic effects).[4]
Caption: General workflow for Friedel-Crafts acylation synthesis.
Key Derivatization Pathways
The true utility of the 5-aryl-5-oxovaleric acid scaffold lies in its capacity for derivatization. The carboxylic acid function is the primary site for modification, often serving as a gateway to the synthesis of five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals.
Pathway A: Conversion to 1,3,4-Oxadiazoles
A common and highly effective strategy involves converting the carboxylic acid into a hydrazide, which is a key precursor for 1,3,4-oxadiazoles. These heterocycles are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[5]
Caption: Synthetic pathway from a keto-acid to 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative
This protocol is a self-validating system, where successful isolation and characterization at each step confirm the integrity of the process.
Step 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (Intermediate) [5]
Esterification: To a solution of the starting benzoic acid derivative (0.03 mmol) in methanol, add thionyl chloride (0.06 mmol) dropwise at 0°C. Reflux the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up: Remove excess thionyl chloride by distillation. Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Concentrate the organic layer to obtain the methyl ester.
Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate. Reflux the mixture for several hours.
Isolation: Cool the reaction mixture. The resulting solid hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Condensation: Dissolve the synthesized hydrazide (1 mmol) and a selected aromatic aldehyde (1 mmol) in ethanol.
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.
Isolation: Upon completion, cool the reaction mixture. The precipitated hydrazone is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Step 3: Acetylative Cyclization to form the 1,3,4-Oxadiazole [5]
Reaction: Take the synthesized hydrazone (0.01 mmol) in excess acetic anhydride (10 mL).
Heating: Heat the mixture to reflux for approximately 8 hours.
Isolation: After completion (monitored by TLC), distill the excess acetic anhydride under reduced pressure. Pour the resulting syrupy liquid into ice-cold water with vigorous stirring.
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Biological Activities and Field-Proven Insights
Derivatives originating from aryl keto-acids consistently demonstrate a wide range of pharmacological effects. The specific nature of the heterocyclic ring and the substitution patterns on the aromatic core are critical determinants of both the type and potency of the activity.
Anti-inflammatory and Analgesic Activity
Many 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1] The standard and trusted assay for initial screening is the carrageenan-induced rat paw edema model, which measures the ability of a compound to reduce acute inflammation.[1]
Mechanism of Action: While not always fully elucidated, the anti-inflammatory effects are often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS).[3] The aryl moiety of the scaffold can mimic the binding of endogenous substrates to the active sites of these enzymes.
Structure-Activity Relationship (SAR): Studies on 1,2,4-triazoles have shown that the presence of specific substituents, such as chloro or fluoro groups on the phenyl ring, can enhance anti-inflammatory potency.[1] This is often due to a combination of improved pharmacokinetic properties and stronger interactions with the biological target.
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a global health priority. Thiazole and 5-oxopyrrolidine derivatives synthesized from related keto-acids have shown promising activity, particularly against multidrug-resistant (MDR) Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Expert Insight: The rationale for targeting these scaffolds is that their rigid, planar structures can effectively intercalate with bacterial DNA or inhibit essential enzymes. The presence of lipophilic groups, such as the methoxyethoxy tail in our title compound, can facilitate penetration through the bacterial cell wall.
SAR: For thiazole derivatives, the substitution at the 4-position of the ring and the presence of di-chloro substitutions on a pendant phenyl ring were found to be critical for potent antibacterial activity against MRSA.[6] This highlights the importance of systematic structural modification and screening.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives. Various scaffolds, including oxadiazoles, quinazolines, and thiazepines, have been evaluated against a panel of human cancer cell lines.[5][8][9][10]
Mechanisms of Cytotoxicity: The observed anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[9] For instance, certain thiazepine derivatives were found to function as potent inhibitors of tubulin polymerization, a mechanism shared with established chemotherapy drugs like paclitaxel.[9]
Screening Assays: The MTT assay is a reliable, high-throughput method used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[8] Compounds showing high potency are then subjected to more detailed mechanistic studies.
Structural Characterization and In-Silico Analysis
The trustworthiness of any synthetic work depends on rigorous structural confirmation of the final compounds. A multi-technique approach is mandatory.
Spectroscopic Methods:
FT-IR Spectroscopy: Used to identify key functional groups (e.g., C=O stretch for ketone and amide, C=N for imines, C-O-C for ethers).[1][7]
NMR Spectroscopy (¹H and ¹³C): Provides the definitive map of the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom.[8][11]
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing an essential check of its elemental composition.[12]
Computational Chemistry:
Molecular Docking: In-silico studies are now integral to modern drug design. Docking simulations predict the binding affinity and orientation of a synthesized molecule within the active site of a target protein, helping to rationalize observed biological activity and guide further optimization.[13]
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to assess the drug-likeness of a compound early in the development process, saving significant time and resources.[5]
Conclusion and Future Perspectives
The 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid scaffold, while not yet a focus of extensive research under its specific name, belongs to a class of molecules with undeniable and vast therapeutic potential. The synthetic routes to its core structure and its subsequent derivatization into biologically active heterocycles are well-established, robust, and ripe for exploration.
The evidence strongly suggests that derivatives of this scaffold are likely to exhibit significant anti-inflammatory, antimicrobial, and anticancer properties . Future research should focus on the systematic synthesis of a library of compounds based on this core structure, followed by high-throughput screening against relevant biological targets. The methoxyethoxy side chain offers a unique opportunity to explore improvements in solubility and pharmacokinetic profiles compared to simpler methoxy analogues. By combining proven synthetic strategies with modern computational and biological screening techniques, the derivatives of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid represent a promising frontier for the development of novel therapeutic agents.
References
Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., Homma, H., Nagamitsu, T., Osada, H., & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313–316. [Link]
Kumar, A., Sharma, S., & Sharma, V. (2013). Anti-inflammatory and antinociceptive evaluation of newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles. BioMed Research International. [Link]
Krasavin, M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 28(2), 868. [Link]
Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][11]imidazo[1,2-d][8][14]oxazepine and Benzo[f]benzo[8][11]oxazolo[3,2-d][8][14]oxazepine Derivatives. Scientia Pharmaceutica, 90(3), 44. [Link]
Tomi, I. H. R., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
Kowalska-Krochmal, B., & Gudyka, S. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(14), 4589. [Link]
Al-Khafaji, M. A. H., & Al-Karkhi, M. I. M. (2022). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. International Journal of Drug Delivery Technology, 12(2), 659-666. [Link]
Kalsi, R., Bhalla, T. N., Parmar, S. S., & Barthwal, J. P. (1989). Anti-inflammatory and analgesic activities of 5-(4-[aryl(aryl azo)methyleneamino]phenyl)-1,3,4-oxadiazole-2(3H)-thiones. Pharmacology, 39(2), 103-108. [Link]
Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. [Link]
Wang, Y., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. Antioxidants, 11(12), 2469. [Link]
Takaya, M., et al. (1979). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry, 22(1), 53-58. [Link]
Drewe, J., et al. (2007). Discovery of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines as a new series of apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 17(17), 4987-4990. [Link]
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103502. [Link]
Quideau, S., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(9), 2919. [Link]
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ResearchGate. (2025). Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles. ResearchGate. Retrieved from [Link]
Lu, Y., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8852. [Link]
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Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents in Medicinal Chemistry, 24(7), 514-532. [Link]
Kumar, K. S., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8740. [Link]
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An In-depth Technical Guide on the Biological Activity and Potential Targets of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
A Strategic Approach to Characterizing a Novel Chemical Entity Foreword: Navigating the Unknown In the landscape of drug discovery and chemical biology, researchers often encounter novel molecules with uncharacterized bi...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Approach to Characterizing a Novel Chemical Entity
Foreword: Navigating the Unknown
In the landscape of drug discovery and chemical biology, researchers often encounter novel molecules with uncharacterized biological activities. The compound 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid represents such a case—a chemical entity with a defined structure but a nascent biological profile in the public domain. This guide, therefore, adopts a proactive and predictive stance. Instead of a retrospective summary of established data, we will embark on a strategic exploration of this molecule's potential. We will leverage its structural features to hypothesize plausible biological activities and delineate a comprehensive, field-proven framework for its systematic investigation. This document is designed for researchers, scientists, and drug development professionals, providing a robust roadmap from initial hypothesis to preliminary validation.
Structural Analysis and Hypothesis Generation
The structure of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid reveals several key features that can inform our initial hypotheses about its biological potential. The molecule comprises a central phenyl ring substituted with a methoxyethoxy group and a 5-oxovaleric acid side chain.
The Phenyl Moiety: The substituted phenyl ring is a common scaffold in a vast array of biologically active compounds, including anticancer agents, insecticides, and central nervous system (CNS) modulators.
The Methoxyethoxy Group: This group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for pharmacokinetic properties and target engagement.
The Oxovaleric Acid Chain: The keto-acid functionality introduces a potential for metabolic transformation and interaction with various enzymes and receptors.
Given these features, we can hypothesize several potential, albeit unproven, areas of biological activity for this molecule. Structurally related compounds containing substituted phenyl rings have shown activities as inhibitors of enzymes, modulators of receptors, and even as insecticides. For instance, compounds with phenyl-oxazole or phenyl-isoxazole cores have been investigated as anticancer agents and for their effects on receptors like the transient receptor potential vanilloid 1 (TRPV1)[1][2]. Furthermore, some insecticides act on targets like the GABA receptor or disrupt chitin synthesis[3][4]. Therefore, a broad screening approach is warranted.
A Phased Approach to Biological Characterization
A systematic investigation of a novel compound like 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid should follow a logical progression from computational assessment to in vitro and, potentially, in vivo studies.
Phase 1: In Silico Profiling
Before embarking on wet-lab experiments, computational tools can provide valuable predictions about the molecule's physicochemical properties, potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and possible biological targets.
Experimental Protocol: In Silico Assessment
Physicochemical Property Prediction:
Utilize software such as SwissADME or similar platforms to calculate properties like molecular weight, logP (lipophilicity), water solubility, and polar surface area.
These parameters will provide an initial assessment of the molecule's "drug-likeness."
ADME-Tox Prediction:
Employ computational models to predict potential for blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicological flags.
Target Prediction:
Use target prediction algorithms (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands. This can help prioritize initial in vitro screening efforts.
Phase 2: In Vitro Screening for Biological Activity
Based on the in silico predictions and the general activities of structurally related compounds, a tiered in vitro screening cascade can be designed.
Tier 1: Broad-Based Phenotypic Screening
A primary screen across a diverse set of cell lines can reveal unanticipated activities.
Anticancer Screening: A common starting point is to screen the compound against a panel of cancer cell lines, such as the NCI-60 panel. This can identify potential cytotoxic or cytostatic effects[2].
Antimicrobial and Antifungal Screening: The compound can be tested for its ability to inhibit the growth of various bacterial and fungal strains.
Insecticidal Screening: Given the prevalence of phenyl-containing insecticides, preliminary screens against common insect models (e.g., fruit flies, mosquitos) could be informative[5][6].
Tier 2: Target-Oriented Screening
If phenotypic screening yields a hit, or based on in silico predictions, more focused, target-based assays can be employed.
Receptor Binding Assays: If the compound is predicted to interact with G-protein coupled receptors (GPCRs) or ion channels, radioligand binding assays can determine its affinity for a panel of receptors. For example, if CNS activity is suspected, a screen against opioid or GABA receptors could be performed[7][8].
Enzyme Inhibition Assays: The compound can be tested for its ability to inhibit various enzymes. For instance, if anticancer activity is observed, a panel of kinases relevant to cancer signaling could be screened[9][10].
Functional Assays: If the compound shows binding to a receptor, functional assays are necessary to determine if it acts as an agonist, antagonist, or inverse agonist. An example is the [³⁵S]GTPγS binding assay for GPCRs, which measures G-protein activation[7].
Experimental Workflow for Initial Biological Characterization
Caption: A generalized workflow for the initial biological characterization of a novel chemical entity.
Detailed Methodologies for Key Experiments
Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Screening
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
Cell Seeding: Plate cells from a selected cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: [³⁵S]GTPγS Binding Assay for GPCR Activation
This assay is used to determine if a compound acts as an agonist at a specific GPCR by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
Reaction Setup: In a 96-well plate, add the cell membranes, the test compound at various concentrations, and [³⁵S]GTPγS. Include a basal control (no compound), a positive control agonist, and a negative control antagonist.
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
Data Analysis: Plot the scintillation counts against the compound concentration. An increase in counts indicates agonism. The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Potential Signaling Pathways and Mechanisms of Action
Should initial screening reveal a particular biological activity, the next step is to elucidate the underlying mechanism of action.
Hypothetical Signaling Pathway: Kinase Inhibition in Cancer
If 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid is found to have anticancer activity, it may be acting as a kinase inhibitor. Many anticancer drugs target kinases involved in cell growth and proliferation, such as EGFR, MAP2K, and KRAS[9].
Caption: A potential signaling pathway involving EGFR and the MAPK cascade that could be a target for an anticancer agent.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile
Assay Type
Target/Cell Line
Result Type
Value
Cytotoxicity
A549 (Lung Cancer)
IC₅₀
15.2 µM
Cytotoxicity
MCF-7 (Breast Cancer)
IC₅₀
> 100 µM
Kinase Inhibition
EGFR
IC₅₀
5.8 µM
GPCR Binding
µ-Opioid Receptor
Kᵢ
> 50 µM
Insecticidal
Aedes aegypti (larvae)
LC₅₀
25 ppm
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the biological activity and potential targets of a novel chemical entity, 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid. By combining in silico prediction with a tiered in vitro screening strategy, researchers can efficiently identify and validate potential biological activities. The detailed protocols and hypothetical data provide a practical framework for initiating such an investigation.
Future work would involve lead optimization based on initial hits, further mechanism of action studies, and, if warranted, progression to in vivo models to assess efficacy and safety. This systematic approach ensures that the potential of novel molecules is thoroughly and efficiently explored, paving the way for the discovery of new therapeutic agents and biological probes.
References
Insecticidal Mode of Action. (n.d.).
NOVALURON. (2003, December 24).
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015, January 15). Bioorganic & Medicinal Chemistry Letters.
Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. (2014, August 14). Journal of Medicinal Chemistry.
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022, December 12). Molecules.
Structure-activity studies of 5-[[4-(4,5-dihydro-2-oxazolyl) phenoxy]alkyl]-3-methylisoxazoles: inhibitors of picornavirus uncoating. (1987, February). Journal of Medicinal Chemistry.
Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. (2010, July 1). Bioorganic & Medicinal Chemistry Letters.
2,4-DB - EXTOXNET PIP. (1996, June).
Scientists suggest new mechanism of action for oxazosulfyl and "compound A2". (2024, March 13).
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11). Pharmaceuticals.
Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. (2024, June 20). RSC Medicinal Chemistry.
Pesticide Info - Chemical Details. (n.d.).
Product Information Report - California Department of Pesticide Regulation. (n.d.).
Pesticides - Fact Sheet for Novaluron. (2001, September 24). Environmental Protection Agency (EPA).
2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors. (2012, February 15). British Journal of Pharmacology.
Field Trials With 0.5% Novaluron Insecticide Applied as a Bait to Control Subterranean Termites (Reticulitermes). (n.d.). Journal of Economic Entomology.
4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. (2015, July). Journal of Agricultural and Food Chemistry.
Insecticides Product Catalog. (n.d.). WinField® United.
Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. (2019, June 13). Journal of Medicinal Chemistry.
Mode of action of excitatory amino acid receptor antagonists on hippocampal long-lasting potentiation. (1986, April). Neuroscience.
Application Note & Synthesis Protocol: 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
A Detailed Guide to the Synthesis of a Key Aryl Keto-Acid Intermediate via Friedel-Crafts Acylation Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-[4-(2-Me...
Author: BenchChem Technical Support Team. Date: February 2026
A Detailed Guide to the Synthesis of a Key Aryl Keto-Acid Intermediate via Friedel-Crafts Acylation
Abstract:
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid. The synthetic strategy is centered on the robust and widely utilized Friedel-Crafts acylation reaction. This protocol details the reaction of 1-(2-methoxyethoxy)benzene with glutaric anhydride, catalyzed by aluminum chloride, followed by a meticulous work-up and purification procedure. This guide is intended for researchers in organic chemistry and drug development, offering not just a procedural walkthrough but also insights into the mechanistic underpinnings and critical parameters that ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Aryl keto-acids are pivotal structural motifs in medicinal chemistry and materials science, often serving as key intermediates for the synthesis of more complex molecules. The title compound, 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid, incorporates a flexible methoxyethoxy side chain, which can enhance pharmacokinetic properties such as solubility and cell permeability in drug candidates.
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction first reported in 1877.[1] This reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, producing an aryl ketone.[2] In this protocol, we employ glutaric anhydride as the acylating agent. The use of an anhydride is common in industrial settings as they are often cheaper, less corrosive, and easier to handle than the corresponding acyl chlorides.[2] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the anhydride to generate the reactive electrophile, an acylium ion.[3]
The methoxyethoxy group on the aromatic starting material is an electron-donating group, which activates the ring towards electrophilic substitution and directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.
Three-neck round-bottom flask with magnetic stirrer
Addition funnel
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
Thermometer or thermocouple probe
Heating mantle or oil bath
Magnetic stir plate
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Analytical balance
Safety Precautions
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, releasing heat and toxic HCl gas. Handle exclusively in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Prevent any contact with moisture.
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations involving DCM must be conducted within a well-ventilated fume hood.
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care, wearing appropriate PPE.
The reaction quench is highly exothermic. Perform the addition of the reaction mixture to ice-water slowly and with efficient stirring.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid.
Step-by-Step Synthesis Procedure
Reaction Setup:
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol) and 150 mL of anhydrous dichloromethane (DCM).
Begin stirring the suspension and cool the flask to 0-5 °C using an ice-water bath.
Friedel-Crafts Acylation:
4. Once the suspension is cooled, add glutaric anhydride (11.4 g, 0.10 mol) to the stirred AlCl₃/DCM mixture in one portion.
5. Prepare a solution of 1-(2-methoxyethoxy)benzene (15.2 g, 0.10 mol) in 50 mL of anhydrous DCM and load it into the addition funnel.
6. Add the 1-(2-methoxyethoxy)benzene solution dropwise to the reaction mixture over a period of 45-60 minutes. It is critical to maintain the internal temperature of the reaction below 10 °C during the addition to minimize side reactions.
7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Product Isolation:
8. Prepare a large beaker containing 400 g of crushed ice and slowly add 50 mL of concentrated hydrochloric acid.
9. With vigorous stirring, slowly and carefully pour the reaction mixture from the flask into the ice-cold HCl solution. This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
10. Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
11. Extract the aqueous layer twice more with 75 mL portions of DCM.
12. Combine all organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine.
13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Purification:
14. Recrystallize the crude solid from a suitable solvent system, such as a mixture of toluene and ethanol or ethanol and water, to afford the pure 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid as a crystalline solid.
15. Dry the purified product under vacuum.
Data Summary and Characterization
Reagent Quantities and Stoichiometry
Reagent
Formula
MW ( g/mol )
Amount
Moles (mol)
Molar Ratio
1-(2-Methoxyethoxy)benzene
C₉H₁₂O₂
152.19
15.2 g
0.10
1.0
Glutaric Anhydride
C₅H₆O₃
114.10
11.4 g
0.10
1.0
Aluminum Chloride
AlCl₃
133.34
29.3 g
0.22
2.2
Rationale for Stoichiometry: Over two equivalents of AlCl₃ are required. The first equivalent activates the glutaric anhydride. A second equivalent coordinates to the newly formed aryl ketone product, and an additional small excess ensures the reaction goes to completion. This coordination deactivates the product, preventing a second acylation.
Expected Characterization Data
Appearance: White to off-white crystalline solid.
Expected Yield: 75-85%
¹H NMR (CDCl₃, 400 MHz): δ ~7.95 (d, 2H, Ar-H ortho to C=O), ~6.95 (d, 2H, Ar-H meta to C=O), ~4.15 (t, 2H, Ar-O-CH₂), ~3.75 (t, 2H, CH₂-O-CH₃), ~3.45 (s, 3H, O-CH₃), ~3.00 (t, 2H, CO-CH₂), ~2.50 (t, 2H, CH₂-COOH), ~2.05 (quint, 2H, -CH₂-CH₂-CH₂-). (Note: The carboxylic acid proton may be broad or not observed).
¹³C NMR (CDCl₃, 100 MHz): δ ~198.0 (Ar-C=O), ~178.0 (COOH), ~162.5 (Ar C-O), ~130.5 (Ar C-H), ~129.5 (Ar C-CO), ~114.0 (Ar C-H), ~70.5 (Ar-O-CH₂), ~69.0 (CH₂-O-CH₃), ~59.0 (O-CH₃), ~35.0 (CO-CH₂), ~33.0 (CH₂-COOH), ~20.0 (-CH₂-CH₂-CH₂-).
IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1675 (C=O stretch of aryl ketone), ~1600, 1575 (C=C aromatic stretch), ~1250 (C-O stretch).
MS (ESI-): m/z calculated for C₁₄H₁₇O₅⁻ [M-H]⁻: 265.11. Found: 265.1.
References
askIITians. (2025, March 11).
ChemLogic. (n.d.).
SynArchive. (n.d.).
Sigma-Aldrich. (n.d.).
Ashenhurst, J. (2018, May 17).
Sturm, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320.
Jayachandran, B., et al. (n.d.). Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. Indian Journal of Chemistry, 38B, 123-126.
Application Note & Protocol: High-Purity Recrystallization and Isolation of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Abstract This document provides a comprehensive guide for the purification of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid via recrystallization. Recrystallization is a fundamental and powerful technique for purifying...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the purification of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid via recrystallization. Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1] This guide details two robust protocols—single-solvent and multi-solvent (antisolvent) recrystallization—and explains the underlying chemical principles that govern method selection and execution. It is intended for researchers, chemists, and process development scientists seeking to obtain this compound with high purity, a critical requirement for downstream applications in pharmaceutical research and materials science.
Introduction to the Target Molecule and Purification Rationale
5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid is a multifunctional organic compound featuring a phenyl ketone, a carboxylic acid, and an ether linkage. This combination of functional groups imparts a moderate to high degree of polarity, which is the primary consideration for developing an effective purification strategy.
Aromatic Ketone: Contributes to the molecule's crystallinity and provides sites for π-π stacking interactions.
Carboxylic Acid: A highly polar group capable of strong hydrogen bonding, significantly influencing solubility in protic solvents.
Methoxyethoxy Tail: Adds polarity and some flexibility to the structure.
Crude synthetic products are often contaminated with unreacted starting materials, by-products, or residual solvents.[2] For high-value applications, these impurities must be removed. Recrystallization is the chosen method because it is an efficient, scalable, and cost-effective technique for purifying solid compounds to a high degree. The core principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly.[3] As the temperature decreases, the solubility of the target compound drops, leading to the formation of a pure crystalline lattice that excludes the impurities, which remain dissolved in the surrounding solution (mother liquor).[4][5]
Foundational Principle: Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[6] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room temperature or below.[4][7] This ensures minimal product loss upon cooling and maximizes recovery.[6]
The principle of "like dissolves like" provides a starting point for solvent screening.[6][8] Given the polar nature of our target molecule, polar solvents are the most logical candidates.
Table 1: Solvent Selection Rationale for 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Solvent
Polarity
Boiling Point (°C)
Rationale for Consideration
Potential Issues
Water
Very High
100
The carboxylic acid group suggests potential solubility in hot water. Excellent for safety and cost.
May be a poor solvent for the less polar aromatic backbone, potentially requiring large volumes.
Ethanol (95%)
High
78
Good general-purpose polar protic solvent. Likely to dissolve the compound when hot.
May exhibit moderate solubility even when cold, potentially reducing yield.
Isopropanol
Medium-High
82
Similar to ethanol but slightly less polar. Offers a good balance for dissolving the entire molecule.
---
Ethyl Acetate
Medium
77
A less polar option that may provide a very steep solubility curve if the compound is sparingly soluble when cold.
May not be polar enough to dissolve the compound effectively, even when hot.
Acetone
Medium-High
56
A polar aprotic solvent. Its low boiling point makes it easy to remove during drying.
Low boiling point can lead to rapid evaporation during handling, causing premature precipitation.
Toluene
Low
111
Unlikely to be a good single solvent due to the compound's polarity, but could be an effective antisolvent.
High boiling point makes it difficult to remove from the final product.
Based on this analysis, isopropanol and an ethanol/water mixture are primary candidates for single and mixed-solvent systems, respectively.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate.
Protocol 1: Single-Solvent Recrystallization using Isopropanol
This method is preferred for its simplicity when a suitable single solvent is identified.
Step-by-Step Procedure:
Dissolution: Place the crude 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add a small portion of isopropanol (e.g., 20 mL) and begin heating the mixture on a stirrer hot plate to near its boiling point (approx. 80°C).
Achieve Saturation: Continue adding hot isopropanol in small increments to the gently boiling mixture until the solid just completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[1] Note: If insoluble impurities are present, they will not dissolve. Proceed to the next step.
(Optional) Hot Gravity Filtration: If insoluble impurities are observed, they must be removed while the solution is hot to prevent premature crystallization of the product.[3] Place a short-stemmed funnel with fluted filter paper over a pre-warmed receiving flask. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5][7] Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[2][5] Rapid cooling can trap impurities and lead to the formation of a less pure precipitate.[5]
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[7]
Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.[7] Turn on the vacuum and pour the cold slurry of crystals into the funnel.
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions of ice-cold isopropanol.[1][3] This removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the desired product.[1][7]
Drying: Allow air to be pulled through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).
Protocol 2: Multi-Solvent (Antisolvent) Recrystallization using Ethanol/Water
This technique is employed when no single solvent has the ideal solubility characteristics. The compound is dissolved in a "good" solvent (in which it is highly soluble), and an "antisolvent" or "poor" solvent (in which it is insoluble) is added to induce crystallization.[4][9]
Step-by-Step Procedure:
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude compound (e.g., 5.0 g) in the minimum amount of hot ethanol (the "good" solvent) required for complete dissolution.
Addition of Antisolvent: While keeping the solution hot, add deionized water (the "antisolvent") dropwise until the solution becomes faintly and persistently cloudy (turbid). This point of turbidity indicates that the solution is now saturated.[6]
Re-clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. This ensures the system is at the precise point of saturation at that high temperature.
Slow Cooling & Isolation: Follow steps 4 through 8 from Protocol 1, using an ice-cold ethanol/water mixture (in the same proportion determined in steps 2-3) as the washing solvent in step 7.
Visualization of the Purification Workflow
The general process for recrystallization and isolation can be visualized as a logical sequence of steps designed to separate the pure compound from soluble and insoluble impurities.
Caption: Workflow for purification by recrystallization.
Characterization and Quality Control
To validate the success of the purification, the isolated product should be characterized and compared to the crude starting material.
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[3]
Thin-Layer Chromatography (TLC): A spot of the purified compound on a TLC plate should appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.
Spectroscopic Analysis (NMR, IR): For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to verify the chemical structure and absence of impurity-related signals.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
Problem
Likely Cause(s)
Recommended Solution(s)
Product does not crystallize upon cooling.
1. Too much solvent was used.[5]2. The compound is highly soluble even at low temperatures.
1. Boil off some of the solvent to re-saturate the solution and cool again.2. Try adding a suitable antisolvent or select a different solvent system.
Oiling out occurs (product separates as a liquid).
1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated to a very high degree.
1. Re-heat the solution to dissolve the oil, add more solvent, and cool again.2. Ensure cooling is very slow.
Very low recovery of the product.
1. Too much solvent was used.2. The product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.
1. Concentrate the mother liquor and cool again to recover a second crop of crystals.2. Ensure the solution is thoroughly cooled in an ice bath.3. Ensure the filtration apparatus is pre-heated.
Crystals are colored.
1. Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.
References
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Google Cloud.
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
Methods of Purification of Organic Compounds. (2026, February 2). CK-12 Foundation.
Technical Application Note: Immunogen Preparation via 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric Acid
Executive Summary This application note details the methodology for synthesizing immunogens using 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid (CAS: 1049030-31-0). This molecule represents a "ready-to-conjugate" hapte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodology for synthesizing immunogens using 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid (CAS: 1049030-31-0). This molecule represents a "ready-to-conjugate" hapten design, featuring a distinct epitope (the methoxyethoxy-phenyl moiety) and an integrated 5-carbon spacer arm (the oxovaleric acid tail).
The presence of the carboxylic acid handle allows for robust conjugation to primary amines on carrier proteins (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]) via the Carbodiimide/Active Ester (EDC/NHS) method. This guide provides a validated protocol ensuring optimal epitope density and conjugate stability, essential for eliciting high-affinity antibodies against alkoxy-phenyl targets or related metabolites.
Scientific Background & Mechanistic Rationale[1]
The Hapten Architecture
The success of an immunogen depends heavily on the hapten design. 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid is structurally advantageous for two reasons:
Integrated Spacer Arm: The 5-oxovaleric acid chain acts as a ~7-9 Å spacer. This distance is critical; it projects the epitope away from the carrier protein surface, preventing "steric masking" by the protein's tertiary structure. This ensures the immune system recognizes the specific chemical moiety rather than the linker-protein interface.
Stable Linkage: The ketone group at the C5 position is chemically stable under physiological conditions, unlike ester-linked spacers which may hydrolyze in vivo.
Conjugation Chemistry: The EDC/NHS Pathway
We utilize the zero-length crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) in conjunction with NHS (N-hydroxysuccinimide) .
Activation: EDC reacts with the carboxyl group of the hapten to form an unstable O-acylisourea intermediate.
Stabilization: NHS displaces the isourea to form a semi-stable NHS-ester.
Conjugation: The NHS-ester reacts exclusively with primary amines (Lysine residues) on the carrier protein, forming a stable amide bond.
Why this method? Unlike the Mixed Anhydride method, the EDC/NHS protocol is less sensitive to moisture and prevents the formation of polymeric byproducts, ensuring a cleaner immunogen profile.
Experimental Protocol
Materials Required
Component
Specification
Purpose
Hapten
5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Target Antigen
Carrier Protein
mcKLH (Mariculture Keyhole Limpet Hemocyanin)
Immunogenic Carrier
Activation Reagents
EDC·HCl and NHS
Carboxyl Activation
Solvent
DMF (Anhydrous, amine-free)
Hapten Solubilization
Activation Buffer
0.1 M MES, 0.5 M NaCl, pH 6.0
Optimal pH for EDC
Conjugation Buffer
0.1 M Phosphate Buffer (PBS), pH 7.2 - 7.4
Optimal pH for Amine Attack
Purification
Desalting Column (MWCO 7 kDa) or Dialysis
Removal of free hapten
Workflow Diagram
Figure 1: Step-by-step workflow for the conjugation of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid to carrier proteins.
Detailed Methodology
Step 1: Hapten Activation (The "Active Ester" Formation)
Critical Note: The hapten is hydrophobic. It must be dissolved in organic solvent before introduction to the aqueous buffer.
Solubilization: Dissolve 5.0 mg of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid in 200 µL of anhydrous DMF. Ensure complete dissolution.
Stoichiometry Calculation: Calculate a 1.2-fold molar excess of EDC and NHS relative to the Hapten.
Example: For 5 mg Hapten (~18.8 µmol), use ~22.5 µmol EDC and ~22.5 µmol NHS.
Activation Reaction: Add the calculated EDC and NHS (dissolved in a minimal volume of MES buffer, pH 6.0) to the Hapten-DMF solution.
Incubation: Incubate for 30–45 minutes at Room Temperature (RT) with gentle agitation. This generates the reactive NHS-ester.
Step 2: Protein Conjugation
Protein Preparation: Solubilize 10 mg of mcKLH in 2.0 mL of PBS (pH 7.2–7.4). Do not use Tris buffer, as its primary amines will compete with the protein.
Mixing: Slowly add the activated Hapten-NHS solution to the KLH solution dropwise while stirring.
Target Ratio: Aim for a 40:1 to 60:1 molar excess of Hapten to Protein to ensure sufficient Epitope Density (typically 10–20 haptens per KLH molecule).
Reaction: Incubate the mixture for 2 hours at RT or overnight at 4°C. Keep protected from light if possible.
Step 3: Purification
Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 10–14 kDa).
Buffer Exchange: Dialyze against 1L of PBS (pH 7.4) at 4°C with at least 3 buffer changes over 24 hours. This removes the unreacted hapten, EDC urea byproducts, and NHS.
Alternative: Use a Sephadex G-25 desalting column for faster purification.
Quality Control & Validation
To ensure the immunogen is fit for animal immunization, the Hapten Density (Epitope Density) must be verified.
TNBS Assay (Trinitrobenzenesulfonic Acid)
This colorimetric assay measures free lysine groups. By comparing the free lysines in the Conjugate vs. Native KLH, we calculate the number of haptens attached.
Protocol: Mix protein samples with 0.01% TNBS in bicarbonate buffer (pH 8.5).
Readout: Incubate 2 hours at 37°C. Add 10% SDS and 1N HCl to stop. Read Absorbance at 335 nm.
Calculation:
Target: A substitution degree of 15–25 haptens per protein molecule is ideal for this class of molecule.
MALDI-TOF MS (Alternative)
For BSA conjugates, Mass Spectrometry provides a direct measurement.
(Note: The "-18" accounts for the loss of water during amide bond formation).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation during conjugation
Hapten hydrophobicity / High DMF %
Add hapten slower; ensure DMF is <10% of total volume. Add 0.1% Tween-20 to buffer.
Low Epitope Density
Hydrolysis of NHS-ester
Ensure MES buffer (pH 6.0) is used for activation. Work quickly before adding to protein.
Protein Aggregation
Over-crosslinking
Reduce Hapten:Protein molar ratio (e.g., drop from 50:1 to 30:1).
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. - The authoritative text on EDC/NHS chemistry.
Erlanger, B. F. (1980). "The preparation of antigenic hapten-carrier conjugates: a survey." Methods in Enzymology, 70, 85-104. - Foundational methodology for hapten design.
Adamczyk, M., et al. (1998). "Synthesis of haptens and preparation of antibodies to methoxy-polyethylene glycol." Bioconjugate Chemistry, 9(6), 738-744. - Relevant for alkoxy-based hapten designs.
PubChem Compound Summary. (n.d.). "5-[4-(2-methoxyethoxy)phenyl]-5-oxopentanoic acid". - Verification of chemical structure and stability.
Application
Application Notes & Protocols: Esterification of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Introduction 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid is a polyfunctional organic molecule featuring a carboxylic acid, an aromatic ketone, and an ether linkage. Its structural motifs are common in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid is a polyfunctional organic molecule featuring a carboxylic acid, an aromatic ketone, and an ether linkage. Its structural motifs are common in medicinal chemistry and materials science, making it a valuable building block for drug development and the synthesis of complex molecular architectures. The esterification of the terminal carboxylic acid is a critical derivatization step, often required to enhance pharmacokinetic properties (e.g., creating a prodrug), improve solubility, or facilitate subsequent synthetic transformations.
The primary challenge in the esterification of this substrate lies in achieving high chemoselectivity.[1][2][3] The chosen protocol must selectively target the carboxylic acid without inducing side reactions at the ketone or ether functionalities. This guide provides a detailed analysis and comparison of three robust esterification protocols, explaining the causality behind experimental choices to empower researchers to select and execute the optimal method for their specific needs.
Principle & Rationale:
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong acid catalyst (typically H₂SO₄ or p-TsOH) to facilitate the reaction between a carboxylic acid and an excess of alcohol.[4][5] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[6]
This reaction is an equilibrium process. To drive it towards the product, Le Châtelier's principle is exploited by using the alcohol as the solvent (a large excess) and, in some setups, by removing the water byproduct via azeotropic distillation with a Dean-Stark apparatus.[4][6] For 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid, this method is effective due to the relative stability of the ketone and ether groups under acidic conditions.
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid (1.0 eq, e.g., 2.80 g, 10.0 mmol).
Reagent Addition: Add anhydrous methanol (50 mL). Stir until the solid is fully dissolved. Cool the flask in an ice bath (0°C).
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq, 0.055 mL, 1.0 mmol) dropwise to the stirring solution.
Reaction: Remove the ice bath and heat the mixture to reflux (~65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Workup (Quenching): Cool the reaction mixture to room temperature. Carefully remove the excess methanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL, until effervescence ceases), and finally with brine (30 mL).[7]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure methyl ester.
Principle & Rationale:
The Steglich esterification is an exceptionally mild and efficient method that operates under neutral conditions, making it ideal for substrates with sensitive functional groups.[8][9][10] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[11] This activation forms a highly reactive O-acylisourea intermediate.[8][11]
A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for ester synthesis. DMAP, a hyper-nucleophilic catalyst, intercepts the O-acylisourea to form an N-acylpyridinium intermediate.[12] This "active ester" is highly electrophilic and reacts rapidly with the alcohol, regenerating the DMAP catalyst and forming the desired ester with high yield.[8] The use of EDC is often preferred as its urea byproduct is water-soluble, greatly simplifying purification compared to the insoluble dicyclohexylurea (DCU) formed from DCC.[13][14]
Experimental Workflow Diagram:
Caption: Workflow for EDC/DMAP-mediated Steglich Esterification.
Detailed Step-by-Step Protocol (for Ethyl Ester):
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid (1.0 eq, 2.80 g, 10.0 mmol), anhydrous dichloromethane (DCM, 50 mL), ethanol (1.2 eq, 0.70 mL, 12.0 mmol), and DMAP (0.1 eq, 122 mg, 1.0 mmol).
Cooling: Cool the stirring solution to 0°C in an ice bath.
Reagent Addition: Add EDC·HCl (1.5 eq, 2.88 g, 15.0 mmol) portion-wise over 10 minutes. A transient white suspension may form.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for the disappearance of the carboxylic acid by TLC.
Workup (Quenching): Transfer the reaction mixture to a separatory funnel and dilute with additional DCM (30 mL).
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove residual DMAP and EDC-urea, saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography (hexane:ethyl acetate) to obtain the pure ethyl ester.
Protocol 3: Base-Mediated S_N2 Alkylation
Principle & Rationale:
This method avoids acidic conditions and coupling reagents entirely, proceeding in two distinct stages. First, a suitable base is used to deprotonate the carboxylic acid, forming a carboxylate salt. This enhances the nucleophilicity of the carboxyl group. Second, an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), is introduced. The carboxylate anion then displaces the halide via an S_N2 reaction to form the ester.[6]
The choice of base is critical for chemoselectivity. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the α-protons of the ketone (pKa ~19-20), thus preventing unwanted enolization and side reactions.[15] The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile, which effectively solvates the cation and leaves a highly reactive "naked" carboxylate anion.[15]
Experimental Workflow Diagram:
Caption: Workflow for Base-Mediated Alkylation Esterification.
Setup: To a 100 mL round-bottom flask, add 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid (1.0 eq, 2.80 g, 10.0 mmol), anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 40 mL).
Carboxylate Formation: Stir the suspension vigorously at room temperature for 30-60 minutes.
Reagent Addition: Add methyl iodide (MeI, 1.2 eq, 0.75 mL, 12.0 mmol) dropwise to the mixture via syringe.
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Workup (Quenching): Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate may form.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic extracts and wash thoroughly with water (3 x 50 mL) to remove DMF, followed by a final wash with brine (50 mL).
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude material by flash column chromatography (hexane:ethyl acetate) to yield the pure methyl ester.
Comparative Summary and Method Selection
Parameter
Fischer-Speier Esterification
Steglich Esterification (EDC/DMAP)
Base-Mediated Alkylation
Reaction Conditions
Harsh (Strong Acid, Reflux Temp)
Mild (Neutral pH, 0°C to RT)
Mild (Basic, RT)
Key Reagents
H₂SO₄, Excess Alcohol
EDC·HCl, DMAP, Alcohol
K₂CO₃, Alkyl Halide
Chemoselectivity
Good; risk of side reactions with highly sensitive substrates.
Excellent; widely compatible with functional groups.[11][12]
Excellent; base choice is critical to avoid side reactions.
Purification
Moderate; requires removal of acid and excess alcohol.
Easy; water-soluble byproducts are removed by aqueous wash.[13]
Moderate; requires thorough removal of polar solvent (e.g., DMF).
Typical Yields
Moderate to Good (60-85%)
High to Excellent (85-98%)
High (80-95%)
Advantages
Inexpensive, common reagents, scalable.
High yields, very mild conditions, broad substrate scope.[9]
Avoids acid and coupling agents, good for acid-sensitive substrates.
Disadvantages
Equilibrium-limited, requires harsh conditions, not ideal for complex molecules.[4][16]
Higher reagent cost, DMAP is toxic, potential for N-acylurea side product.[10]
Alkylating agents are often toxic/mutagenic, requires anhydrous conditions.[16]
Expert Recommendation:
For routine synthesis and large-scale production where cost is a primary factor and the substrate is robust, the Fischer-Speier Esterification is a viable option.
For medicinal chemistry, sensitive substrates, or when maximizing yield is critical , the Steglich Esterification with EDC/DMAP is the superior choice due to its mildness, efficiency, and straightforward purification.[12][16]
When acidic conditions must be strictly avoided , the Base-Mediated Alkylation provides an excellent alternative, provided that appropriate safety measures are taken with the alkylating agent.
Safety Precautions
General: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Fischer Esterification: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.
Steglich Esterification: EDC and DMAP are toxic and can be absorbed through the skin. Avoid inhalation and skin contact. DCC (if used as an alternative to EDC) is a potent sensitizer.
Base-Mediated Alkylation: Alkyl halides like methyl iodide are toxic, volatile, and potential carcinogens. Handle with extreme caution and use a syringe for transfers. DMF is a reproductive toxin.
Scaling up the production of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Application Note & Protocol A Scalable, High-Yield Synthesis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric Acid via Friedel-Crafts Acylation Abstract This application note provides a comprehensive, field-tested guide for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Scalable, High-Yield Synthesis of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric Acid via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive, field-tested guide for the scalable production of 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid, a key intermediate in pharmaceutical and fine chemical synthesis. The protocol is centered around a robust Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction.[1] We detail a step-by-step methodology from pilot scale (multi-kilogram) synthesis to final purification and rigorous quality control. The causality behind critical process parameters—including reagent selection, temperature control, and purification strategy—is explained to ensure both high yield and purity. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and scalable route to this valuable compound.
Synthesis Strategy and Mechanistic Overview
The selected synthetic route is the Friedel-Crafts acylation of 1-(2-methoxyethoxy)benzene with glutaric anhydride.[2] This strategy is advantageous for scale-up due to the high atom economy, relatively low cost, and availability of the starting materials. Acid anhydrides are often preferred over acyl chlorides in industrial settings as they are typically less corrosive, easier to handle, and generate fewer hazardous byproducts.[3]
Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of glutaric anhydride, which then opens to form a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich 1-(2-methoxyethoxy)benzene ring, proceeding via an electrophilic aromatic substitution mechanism to form the aryl ketone product.[1] The methoxyethoxy group is an ortho-, para-director, leading to high regioselectivity for the desired para-substituted product.
Caption: Reaction scheme for the Friedel-Crafts acylation.
Process Scale-Up: Critical Parameters and Expert Insights
Scaling a Friedel-Crafts acylation from the benchtop to a pilot plant requires careful control over several key parameters.
Reagent Stoichiometry and Addition: An excess of the Lewis acid catalyst (AlCl₃) is typically required, as it complexes with both the anhydride and the final ketone product. On a large scale, the AlCl₃ should be portioned into the reaction vessel to manage the initial exotherm. The order of addition is critical; adding the anhydride to the mixture of the aromatic substrate and AlCl₃ is often preferred to maintain a low concentration of the reactive acylating agent, minimizing side reactions.
Solvent Selection: While some Friedel-Crafts reactions can be run neat, a solvent is essential for scale-up to ensure proper mixing and heat transfer. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices due to their ability to dissolve the reactants and the AlCl₃ complex.[2] However, for greener and safer processing, alternative solvents should be evaluated during process development.
Thermal Management: The reaction is highly exothermic. A robust reactor cooling system is mandatory to maintain the reaction temperature, typically between 0°C and 25°C. Uncontrolled temperature spikes can lead to side reactions, such as polysubstitution or rearrangement, significantly reducing the yield and purity of the desired product.
Work-up and Quenching: The reaction must be carefully quenched by slowly adding the reaction mixture to a cold, aqueous acid solution (e.g., dilute HCl). This hydrolyzes the aluminum complexes, neutralizes any remaining Lewis acid, and facilitates the separation of the organic and aqueous layers. This step is also highly exothermic and requires efficient cooling and agitation.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood or a controlled reactor system. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. Aluminum chloride is highly corrosive and reacts violently with water.
Protocol 3.1: Pilot Scale Synthesis (5 kg Scale)
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and cooling jacket with 1,2-dichloroethane (25 L).
Reactant Charging: Add 1-(2-methoxyethoxy)benzene (5.0 kg, 32.85 mol). Begin agitation and cool the solution to 0-5°C.
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (9.7 kg, 72.75 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
Acylating Agent Addition: Prepare a solution of glutaric anhydride (3.9 kg, 34.18 mol) in 1,2-dichloroethane (10 L). Add this solution to the reactor dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature between 5°C and 10°C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
Protocol 3.2: Work-up and Crude Product Isolation
Quenching: Prepare a separate 200 L reactor containing a mixture of crushed ice (30 kg) and concentrated hydrochloric acid (5 L).
Transfer: Slowly and carefully transfer the reaction mixture from the first reactor into the ice/HCl mixture with vigorous stirring. The temperature of the quench mixture should be maintained below 25°C using external cooling.
Phase Separation: Once the transfer is complete, continue stirring for 30 minutes. Stop the agitator and allow the layers to separate.
Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with 2M HCl (2 x 15 L) and brine (15 L).
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude product as a viscous oil or semi-solid.
Protocol 3.3: Purification via Recrystallization
Solvent Selection: The crude product is best purified by recrystallization. A mixed solvent system of toluene and heptane provides excellent results.
Procedure: Dissolve the crude product in a minimal amount of hot toluene (approx. 7-10 L) at 70-80°C.
Crystallization: Once fully dissolved, slowly add heptane (approx. 15-20 L) until the solution becomes turbid. Cool the mixture slowly to room temperature, then further cool to 0-5°C and hold for at least 4 hours to maximize crystal formation.
Filtration and Drying: Collect the crystalline solid by filtration. Wash the filter cake with cold heptane (2 x 5 L). Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Quality Control and Analytical Methods
A self-validating protocol requires stringent quality control at each stage. The identity and purity of the final product must be confirmed using a suite of analytical techniques.[4][5]
The entire process, from synthesis to quality control, is designed to be linear and robust for a manufacturing environment.
Caption: Scalable production workflow diagram.
Stage
Parameter
Target Value
Expected Outcome
Synthesis
Reaction Time
12 - 16 hours
Starting Material < 1% by HPLC
Temperature
0 - 25 °C
Minimized side-product formation
Isolation
Crude Yield
> 90%
~4.9 kg of crude material
Purification
Final Yield
75 - 85%
4.1 - 4.6 kg of pure product
Purity (Post-Recrystallization)
≥ 99.0%
Meets final specifications
Table 2: Summary of Key Process Parameters and Expected Results.
Conclusion
The protocol described herein offers a reliable, high-yield, and scalable method for the production of 5-[4-(2-methoxyethoxy)phenyl]-5-oxovaleric acid. By carefully controlling critical process parameters, particularly temperature and reagent stoichiometry, this Friedel-Crafts acylation can be safely and efficiently executed on a pilot scale. The detailed purification and stringent analytical methods ensure a final product of high purity, suitable for demanding applications in drug development and fine chemical manufacturing.
References
Vertex AI Search. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
Vertex AI Search. Friedel-Crafts Acylation - SynArchive.
Vertex AI Search. Friedel–Crafts Acylation - Sigma-Aldrich.
Vertex AI Search. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
Vertex AI Search. Sample Purification - Sigma-Aldrich.
Vertex AI Search. Mechanochemical Friedel–Crafts acylations.
Vertex AI Search. B.5.2 Residue Analytical Methods - EPA.
Vertex AI Search. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
Troubleshooting solubility issues with 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid in aqueous buffers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid in aqueous buffers. O...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid in aqueous buffers. Our goal is to move beyond simple instructions, offering a framework grounded in physicochemical principles to empower you to rationally design your experimental conditions.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility behavior of any compound is dictated by its structure. 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid possesses distinct chemical features that govern its interaction with aqueous media.
Carboxylic Acid Moiety (-COOH): This is the most critical functional group for understanding its solubility. It is a weak acid, meaning it can donate a proton (H⁺) to become a negatively charged carboxylate ion (-COO⁻). This ionization is highly dependent on the pH of the solution.
Aromatic and Ether Groups: The phenyl ring and the methoxyethoxy side chain are largely nonpolar and hydrophobic. These portions of the molecule resist interaction with water and are the primary reason for the compound's poor solubility in its neutral, protonated state.
A summary of its key properties is presented below.
Property
Value / Description
Significance for Solubility
Molecular Formula
C₁₄H₁₈O₅
-
Molecular Weight
266.29 g/mol
-
Key Functional Group
Carboxylic Acid
Ionizable group; critical for pH-dependent solubility.
Other Features
Phenyl ring, Ether linkage, Ketone
Contribute to the molecule's overall hydrophobicity.
Estimated pKa
~4.5 - 5.0
The pH at which 50% of the compound is in the ionized form. Solubility dramatically increases at pH values above the pKa.
This section addresses common solubility issues in a practical question-and-answer format.
Q1: My 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid won't dissolve in my neutral phosphate-buffered saline (PBS) at pH 7.4. What am I doing wrong?
You are not doing anything wrong; this is expected behavior based on the compound's chemistry. While the bulk pH of your buffer is 7.4, the microenvironment around the solid particles may initially be lower. More importantly, dissolving a significant amount of an acidic compound can locally depress the pH, shifting the equilibrium towards the insoluble protonated form. Carboxylic acid-containing drugs frequently exhibit this pH-dependent solubility, being poorly soluble at low pH and more soluble at higher pH.
The fundamental principle is the ionization of the carboxylic acid group. At a pH well above the compound's pKa (estimated around 4.5-5.0), the molecule exists as its highly polar, charged carboxylate salt, which is readily solvated by water. At neutral or acidic pH, it is primarily in its neutral, protonated form, which is poorly soluble due to the hydrophobic phenyl and ether groups.
Optimization
Technical Support Center: Purification of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric Acid
Topic: Removing impurities and by-products from 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing impurities and by-products from 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Content Type: Technical Support Center (Troubleshooting Guides & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Hub.
This guide addresses the purification challenges associated with 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid , a critical intermediate often synthesized via Friedel-Crafts acylation. The presence of regioisomers, hydrolyzed anhydrides, and Lewis acid residues can significantly impact downstream applications, particularly in API synthesis (e.g., SGLT2 inhibitor linkers).
Module 1: The "Dirty" Profile – Know Your Enemy
Before troubleshooting, identify the specific contaminants likely present in your crude mixture.
Impurity Type
Origin
Solubility Characteristics
Detection Method
Ortho-Isomer
Regio-selectivity error during Friedel-Crafts acylation.
Similar to product; slightly higher solubility in non-polar solvents.
H NMR (Look for splitting patterns in aromatic region).
Glutaric Acid
Hydrolysis of unreacted glutaric anhydride.
High water solubility; soluble in EtOH.
LC-MS; Broad melting point depression.
Demethylated By-product
Cleavage of the methoxy group by (harsh conditions).
Phenolic nature; soluble in dilute NaOH.
HPLC; Colorimetric test ().
Aluminum Salts
Residual catalyst ().
Insoluble in organics; forms colloidal gels.
Ash test; ICP-MS; Persistent emulsions.
Neutral Organics
Unreacted (2-methoxyethoxy)benzene or bis-acylated by-products.
Soluble in organics; Insoluble in aqueous base.
TLC (Non-polar spots).
Module 2: Troubleshooting Guide (Q&A)
Q1: My crude product is a dark, sticky tar that refuses to crystallize. How do I induce solidification?
Diagnosis: This is typically caused by trapped solvent (toluene/DCM) or the presence of "oily" impurities like the ortho-isomer and neutral bis-acylated by-products preventing crystal lattice formation.
Corrective Action:
Trituration: Dissolve the tar in a minimum amount of Diethyl Ether or MTBE. Add Hexane or Pentane dropwise until cloudy, then scratch the flask wall with a glass rod.
Seeding: If you have a reference standard, add a seed crystal at 0°C.
Azeotropic Drying: If water is trapped, dissolve in Toluene and rotary evaporate to dryness to remove moisture azeotropically.
Q2: HPLC shows a persistent impurity at RRT ~0.95 or ~1.05 (Ortho-isomer). How do I remove it?
Diagnosis: The ortho-isomer is the most difficult impurity to remove due to structural similarity.
Corrective Action:
Solvent Switch: Switch from Ethanol/Water to Toluene for recrystallization. The para-isomer (linear, symmetrical) packs much better in the crystal lattice than the ortho-isomer (kinked).
Thermodynamic Control: Heat the toluene slurry to reflux and cool very slowly (over 4-6 hours) to room temperature. Rapid cooling traps the ortho-isomer in the lattice.
Q3: The product has a persistent pink/brown hue even after recrystallization.
Diagnosis: This indicates oxidative degradation products (quinones) or residual aluminum-phenoxide complexes.
Corrective Action:
Acid Wash: Dissolve the crude in Ethyl Acetate and wash with 1M HCl (2x) to break any Al-complexes.
Charcoal Treatment: During recrystallization, add 5% w/w Activated Carbon to the hot solution. Stir for 15 minutes, then filter through Celite while hot. Warning: Do not cool before filtering, or product will crystallize in the filter.
Q4: My yield is low after base extraction. Where did the product go?
Diagnosis: The molecule contains a carboxylic acid and an ether chain. It is amphiphilic.
Corrective Action:
pH Control: When acidifying the basic extract to precipitate the product, ensure pH reaches ~2.0. If the pH is only 4-5, the product may remain as a salt.
Salting Out: If the product is slightly water-soluble, saturate the aqueous layer with NaCl before the final extraction into organic solvent.
Module 3: Validated Purification Protocol
Objective: Isolate >98% pure para-isomer from crude Friedel-Crafts reaction mixture.
Phase 1: Acid-Base Workup (Removal of Neutrals & Inorganics)
The logic: The product is an acid. Impurities like unreacted ether are neutral. We use this difference to separate them.
Quench: Pour the reaction mixture into ice-cold dilute HCl (pH < 1) to decompose the Aluminum complex.
Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc). Discard the aqueous layer (contains Al salts).
Base Extraction (Critical Step):
Extract the EtOAc layer with saturated Sodium Bicarbonate (
) solution (3x).
Result: The Product and Glutaric Acid move to the Aqueous Phase (as salts). Unreacted ether and neutral by-products remain in the Organic Phase .
Action: Discard the Organic Phase.
Acidification: Carefully acidify the combined aqueous extracts with 6M HCl to pH 1-2. The product should precipitate as a solid or oil.
Recovery: Extract the acidified aqueous layer with fresh EtOAc. Wash with Brine. Dry over
and evaporate.
Phase 2: Selective Recrystallization (Removal of Isomers)
The logic: Glutaric acid is highly soluble in water/ethanol. The Ortho-isomer is more soluble in Toluene than the Para-isomer.
Solvent Choice: Use Toluene (primary) or Ethanol:Water (9:1) .
Dissolution: Suspend the crude solid in Toluene (approx. 5 mL per gram). Heat to reflux until dissolved.
Note: If insoluble brown specks remain, filter hot (these are inorganic residues).
Crystallization: Allow the solution to cool to room temperature undisturbed. Then move to 4°C for 2 hours.
Filtration: Collect crystals via vacuum filtration.
Wash: Wash the filter cake with cold Toluene (removes ortho-isomer) followed by Hexane (removes residual Toluene).
Drying: Dry in a vacuum oven at 45°C.
Module 4: Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting where specific impurities are rejected.
Caption: Logical flow for the isolation of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid, separating neutrals via pH manipulation and isomers via crystallization.
References
Friedel-Crafts Acylation Mechanisms & Workup
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[1] (Standard reference for Friedel-Crafts workup and isomer distribution).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Recrystallization of Phenyl-Alkanoic Acid Derivatives
Process for the preparation of 5-(4-fluorophenyl)-5-oxovaleric acid. (Analogous chemistry). U.S. Patent 5,273,995.
Ortho-Effect in Friedel-Crafts Acylation of Alkoxybenzenes:
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Detailed analysis of regio-selectivity in substituted benzenes).
Solubility Data for Glutaric Acid
National Center for Biotechnology Information. PubChem Compound Summary for CID 743, Glutaric acid.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-VAL-402
Assigned Specialist: Senior Application Scientist, Separation Technologies
Status: Open
Subject: Optimization of Normal & Reverse Phase Methods for Aromatic Keto-Acids[1]
Executive Summary & Chemical Profile
Welcome to the Separation Science Technical Support Center. You are dealing with 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid .[1] Based on its structure—a phenyl ring linked to a valeric acid tail via a ketone, with an ether side chain—this molecule presents a classic "dual-personality" challenge in chromatography:
The Acidic Tail (
): Causes severe peak tailing on silica due to interaction with surface silanols.
The Aromatic/Ether Core: Provides good UV absorptivity but moderate polarity, often leading to solubility mismatches in non-polar mobile phases.
Note: Do not use TFA in Normal Phase if possible; it is difficult to remove. Acetic acid is sufficient for a pKa of ~4.5.
Column Selection:
Standard spherical silica (40–60 µm).
Pro-Tip: If available, use "High Surface Area" silica to improve loading capacity for this polar molecule.
Loading Strategy (Crucial):
Do NOT use Liquid Loading: This compound will likely precipitate when a DCM solution hits the Hexane-rich starting gradient.
USE Dry Loading: Dissolve crude in minimal DCM/MeOH, mix with Celite 545 or Silica (1:3 ratio), and evaporate to a free-flowing powder.[1] Pack this into a solid load cartridge.
Gradient:
0% B for 2 CV (Column Volumes).
0% to 40% B over 10 CV.
Hold 40% B for 2 CV.
Elution Expectation: The target usually elutes between 20-35% EtOAc depending on impurities.
Protocol B: Reverse Phase (C18) – The High-Purity Polish
Use this if Normal Phase fails to separate the non-oxidized precursors or if you need >98% purity.
Ramp: 5% to 95% B over 12 minutes (standard flash run).
Note: The compound is moderately lipophilic; expect elution around 50-60% ACN.
Troubleshooting Guide (Q&A)
Issue 1: "My compound streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled Ionization (The "Silanol Effect").
Mechanism: On standard silica (pH ~6-7), your carboxylic acid (pKa ~4.[1]5) deprotonates into a carboxylate anion (
). This anion interacts strongly with acidic silanols () on the stationary phase, causing "drag" or tailing.[1]
Solution:
Add Acid: Ensure your mobile phase contains 1% Acetic Acid . This lowers the pH below the pKa, forcing the equilibrium to the neutral form (
), which flies cleanly through the column.
Check Concentration: If you are already using acid, you might be overloading the column. Reduce load to <1% of silica mass.
Issue 2: "The product precipitates at the top of the column."
Diagnosis: Solubility Mismatch (Solvent Shock).
Mechanism: You likely dissolved the sample in DCM (a strong solvent) and injected it into a Hexane-rich stream (a weak solvent). The compound instantly crashed out, blocking the frit or causing band broadening.
Solution:
Switch to Dry Loading (See Protocol A). This eliminates solvent shock entirely.
Alternative: If you must liquid load, dissolve the sample in the starting mobile phase (e.g., 10% EtOAc in Hexane).[1] If it doesn't dissolve, you cannot liquid load.[1]
Issue 3: "I cannot separate the product from the non-acidic precursor."
Diagnosis: Insufficient Selectivity.
Mechanism: In Hexane/EtOAc, both the product and the precursor (likely the alcohol or aldehyde intermediate) have similar polarities.
Solution:
Change Selectivity: Switch to DCM / Methanol (with 1% Acetic Acid) . The methanol interacts differently with the ether side chain and the acid group, often reversing or expanding the gap between the acid product and non-acid impurities.
Leverage pH: If the impurity is not an acid, run a "pH switch." Run a short plug of neutral solvent to elute non-acids, then switch to the acidic mobile phase to elute your target.
Visualizing the Logic
Diagram A: Method Development Workflow
This flowchart guides your decision-making process based on initial TLC results.
Caption: Decision tree for optimizing purification based on ΔRf and solubility constraints.
Diagram B: The "Acid Suppression" Mechanism
Understanding why you add acetic acid is vital for reproducibility.
Caption: Mechanism of action for acidic modifiers preventing peak tailing.
References
Teledyne ISCO. (2020).[3] Liquid vs. Solid Loading in Flash Chromatography. Retrieved from .
Biotage. (2023).[4][5] Dry loading vs. liquid loading: Which provides better flash column chromatography results? Retrieved from .
Waters Corporation. (2020). How can I decrease tailing of a basic/acidic compound when running a reversed-phase method? Retrieved from .
ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Discussion on pKa and Modifiers). Retrieved from .
Sigma-Aldrich. (n.d.).[6] 5-ethoxy-5-oxopentanoic acid Product Data. (Used for structural analogy/property estimation). Retrieved from .
A Comparative Guide to Linker Length Optimization in 5-Oxovaleric Acid Derivatives for Targeted Protein Degradation
Introduction: The Pivotal Role of the Linker in Bifunctional Molecules In the landscape of modern drug discovery, the focus has shifted from simple inhibition to sophisticated molecular machinery designed to eliminate di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of the Linker in Bifunctional Molecules
In the landscape of modern drug discovery, the focus has shifted from simple inhibition to sophisticated molecular machinery designed to eliminate disease-causing proteins entirely. At the forefront of this paradigm are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC's architecture is deceptively simple, comprising three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3]
While the warhead and E3 ligand determine what is targeted and how it's marked for degradation, the linker dictates the efficiency and success of this process. Far from being an inert spacer, the linker is a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[4][] An improperly designed linker can lead to steric clashes, unfavorable geometries, or excessive flexibility, rendering a potent warhead ineffective.[][7]
5-Oxovaleric acid, also known as glutaraldehydic acid, is a versatile chemical scaffold.[8] Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group, makes it an attractive starting point for the synthesis of diverse linker chains. This guide provides a comparative framework for understanding and systematically evaluating the impact of linker length in 5-oxovaleric acid-derived PROTACs, using a well-defined experimental workflow to guide researchers in their optimization efforts.
The Linker as a Molecular Choreographer
The primary function of the linker is to bridge the POI and the E3 ligase, but its role is far more nuanced. The linker's characteristics directly modulate the thermodynamics and kinetics of ternary complex formation.
Linker Length and Ternary Complex Geometry: The distance between the warhead and the E3 ligand is paramount. A linker that is too short can introduce steric strain, preventing the two proteins from assembling in a productive orientation for ubiquitin transfer.[] Conversely, a linker that is excessively long can increase the entropic penalty of binding and allow for too many non-productive binding modes, effectively lowering the concentration of the active conformation.[7] This often results in a "Goldilocks effect," where an optimal linker length exists for maximal degradation potency.[3][9]
Physicochemical Properties: The linker's composition affects the overall physicochemical properties of the PROTAC, including solubility, cell permeability, and metabolic stability.[1] For instance, polyethylene glycol (PEG) based linkers are often used to enhance solubility and flexibility, while alkyl chains offer more rigidity.[10]
The diagram below illustrates the fundamental principle of PROTAC action, highlighting the central role of the linker in mediating the interaction between the target protein and the E3 ligase.
Caption: Systematic workflow for the comparative analysis of linker length in PROTAC development.
Detailed Experimental Protocols
The following protocols provide a self-validating system for assessing PROTAC efficacy. Each step includes causality to explain the experimental choices.
Protocol 1: Synthesis of Linker-Varied PROTACs
Rationale: To generate a homologous series of molecules where linker length is the only variable, ensuring that any observed differences in activity can be directly attributed to this parameter. We will use a standard PEG linker extension, as PEG units offer good solubility and predictable length increments.
[10]
Activation of 5-Oxovaleric Acid: Dissolve 5-oxovaleric acid in a suitable solvent (e.g., Dichloromethane). Add a coupling agent like HBTU and a base such as DIPEA to activate the carboxylic acid.
Amidation with PEG Linker: Add a diamino-PEG linker of a specific length (e.g., n=2, 4, 6 ethylene glycol units) to the activated 5-oxovaleric acid solution. Allow the reaction to proceed to form the mono-amidated linker. The aldehyde group of the valeric acid moiety remains for the next step.
Reductive Amination with Warhead: To the product from step 2, add the amine-functionalized BTK warhead and a reducing agent like sodium triacetoxyborohydride. This reaction couples the linker to the warhead.
Final Conjugation to E3 Ligand: Activate the carboxylic acid group of the E3 ligand (pomalidomide derivative) using HBTU/DIPEA. Add this activated ligand to the product from step 3 to form the final PROTAC molecule.
Purification and Characterization: Purify the final product using reverse-phase High-Performance Liquid Chromatography (HPLC). Confirm the identity and purity of each compound in the series using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Rationale: SPR provides quantitative data on the binding affinity and kinetics of the ternary complex. A stable complex is often correlated with efficient degradation. [9]This assay validates that the PROTAC can physically bridge the POI and E3 ligase.
Immobilization: Covalently immobilize the biotinylated E3 ligase complex (CRBN-DDB1) onto a streptavidin-coated SPR sensor chip.
Analyte Injection: Prepare a series of solutions containing a fixed concentration of the target protein (BTK) and varying concentrations of the PROTAC derivative.
Binding Measurement: Sequentially inject the analyte solutions over the sensor chip surface. The binding of BTK and the PROTAC to the immobilized E3 ligase will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
Data Analysis: Fit the resulting sensorgrams to a steady-state affinity model to determine the dissociation constant (K_D) for the ternary complex. A lower K_D value indicates a more stable complex.
Protocol 3: In-Cell Target Degradation via Western Blot
Rationale: This is the ultimate functional readout, directly measuring the PROTAC's ability to induce degradation of the target protein within a cellular context. This validates the biological activity hypothesized from the biochemical data.
Cell Culture and Treatment: Culture a relevant human B-cell lymphoma cell line (e.g., TMD8) to ~70% confluency. Treat the cells with a serial dilution of each PROTAC derivative (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 18 hours).
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE and Immunoblotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.
[9]5. Antibody Incubation: Block the membrane and probe with a primary antibody specific for BTK. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the BTK signal to the loading control signal. Plot the percentage of remaining BTK against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (the concentration at which 50% of the protein is degraded).
Comparative Data Summary (Hypothetical)
The data generated from the above protocols can be summarized to provide a clear comparison across the PROTAC series.
Table 1: Physicochemical and Biochemical Properties of BTK PROTAC Series
PROTAC ID
Linker Composition (n PEG units)
Calculated Linker Length (Å)
Ternary Complex K_D (nM) [SPR]
BTK-P-02
2
~21.5
150.2
BTK-P-04
4
~28.8
25.6
BTK-P-06
6
~36.1
89.4
BTK-P-08
8
~43.4
210.1
Table 2: In-Cell Degradation Efficacy of BTK PROTAC Series
PROTAC ID
DC50 in TMD8 Cells (nM) [Western Blot, 18h]
Max Degradation (%)
BTK-P-02
215.5
75%
BTK-P-04
8.7
>95%
BTK-P-06
45.1
>90%
BTK-P-08
350.8
60%
Discussion and Conclusion
The hypothetical data clearly illustrates the critical impact of linker length. The PROTAC with four PEG units (BTK-P-04 ) demonstrates superior performance, exhibiting the tightest ternary complex formation (lowest K_D) and the most potent in-cell degradation (lowest DC50). This suggests an optimal spatial arrangement is achieved with this linker length, minimizing steric hindrance while avoiding excessive flexibility. [4][]Both shorter (n=2) and longer (n=6, 8) linkers result in significantly reduced potency, confirming the "Goldilocks" principle often observed in PROTAC development.
[3][9]
This comparative guide demonstrates a robust, logical, and experimentally validated workflow for optimizing linker length in 5-oxovaleric acid derivatives. By systematically synthesizing a homologous series and evaluating them through a combination of biochemical and cell-based assays, researchers can efficiently identify the optimal linker required to maximize the therapeutic potential of their targeted protein degraders. This structured approach mitigates the empirical nature of linker design and provides a clear path toward developing potent and effective next-generation therapeutics.
References
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (2025, October 23). PROTAC-Compound. [Link]
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. (2021, June 23). National Center for Biotechnology Information. [Link]
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. (2024, November 15). MDPI. [Link]
Impact of linker strain and flexibility in the design of a fragment-based inhibitor. (2009, June 15). Nature. [Link]
Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2018, February 16). PubMed. [Link]
Impact of linker length on the activity of PROTACs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12). University of Nottingham. [Link]
Scripps Research chemists devise easier new method for making a common type of building block for drugs. (2024, April 11). EurekAlert!. [Link]
Effect of PROTAC linker length and conjugation site. A. In a... (n.d.). ResearchGate. [Link]
Linker Variation and StructureActivity Relationship Analyses of Carboxylic Acid-Based Small Molecule STAT3 Inhibitors. (n.d.). Amanote Research. [Link]
Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Structure-antigastrin activity relationships of new (R)-4-benzamido-5-oxopentanoic acid derivatives. (n.d.). PubMed. [Link]
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). Royal Society of Chemistry. [Link]
Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021, May 18). bioRxiv. [Link]
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. [Link]
Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. (2025, October 13). ResearchGate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid
Navigating the complex landscape of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for t...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complex landscape of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid, grounding procedural guidance in established safety principles and regulatory frameworks. As a Senior Application Scientist, my objective is to offer a self-validating system of protocols that synthesizes technical accuracy with field-proven insights, building a foundation of trust and safety in your laboratory operations.
Hazard Assessment & Chemical Characterization
Before any handling or disposal, a thorough understanding of the substance's potential hazards is critical. While a specific Safety Data Sheet (SDS) for 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid may not be readily available, its chemical structure—containing both a carboxylic acid and a phenyl ketone functional group—allows for an inferred hazard assessment.
Chemical Class: Organic Acid, Ketone.
Physical State: Likely a solid powder or crystals at room temperature.[1]
Anticipated Hazards:
Skin and Eye Irritation: Like many organic acids, it may cause skin and eye irritation upon contact.[1]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Corrosivity: As an acid, it is considered a corrosive material, especially in solution or when in contact with moisture.
The foundational principle is to handle this compound as a hazardous chemical. The responsibility for a full hazardous waste determination lies with trained professionals, often within an institution's Environmental Health & Safety (EH&S) department, who will classify it based on established criteria.[2]
Regulatory Compliance: A Framework for Safety
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework establishes a "cradle-to-grave" management system for hazardous waste.
Key regulatory considerations include:
Hazardous Waste Determination: A waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA (F, K, P, or U-listed wastes).[3][5] Due to its acidic nature, 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid waste will likely be classified as corrosive hazardous waste.
Generator Status: Facilities are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, which dictates specific storage and reporting requirements.[4]
Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation and under the control of laboratory personnel.[2][4]
Academic and research institutions may operate under Subpart K regulations, which provide an alternative, more flexible framework for managing laboratory waste, emphasizing the role of trained professionals in waste determination and requiring annual removal of waste from labs.[6]
Personnel Safety & Required Personal Protective Equipment (PPE)
Protecting laboratory personnel is the first priority. The following PPE is mandatory when handling 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid in its pure form or in solution.
PPE Item
Specification & Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses or goggles to protect against splashes and dust.[7]
Hand Protection
Chemically resistant nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8] Dispose of contaminated gloves as hazardous waste.[8]
Body Protection
A standard laboratory coat to protect skin and clothing.[7]
Footwear
Closed-toe shoes are required to protect feet from potential spills.[7]
Waste Segregation & Containment Protocol
Proper segregation is crucial to prevent dangerous chemical reactions.[9] Incompatible wastes must never be mixed in the same container.[10]
Step 1: Select an Appropriate Waste Container
Use a container that is chemically compatible with acidic organic waste; high-density polyethylene (HDPE) or other plastic containers are preferred.[2] Avoid steel containers for acids.[9]
The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[9][11]
Do not use food-grade containers (e.g., jars, bottles) for waste accumulation.[9]
Step 2: Label the Waste Container
Effective May 30, 2017, EPA regulations mandate that the hazardous waste determination must be performed when waste is first added to a container.[2]
Affix a hazardous waste tag (often provided by your institution's EH&S department) to the container before adding any waste.
The full chemical name: "5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid".
The associated hazards (e.g., "Corrosive," "Irritant").
The accumulation start date (the date the first drop of waste enters the container).
Step 3: Accumulate Waste in a Designated SAA
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2]
The SAA must be at or near the point of waste generation.[2]
Keep the waste container securely closed at all times, except when adding waste.[2][13] Funnels must be removed and the container capped immediately after use.[11]
Crucially, segregate this acidic waste from bases, oxidizers, and reactive metals. [9][14] Use physical barriers or secondary containment to prevent accidental mixing.[3]
Step-by-Step Disposal Procedure
Direct disposal of 5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid into the sanitary sewer or regular trash is strictly prohibited.[3][7] The material must be managed as hazardous chemical waste through your institution's designated disposal stream.
Procedure for Solid Waste (Pure Compound):
Carefully transfer the solid waste into the pre-labeled, compatible hazardous waste container using a spatula or scoop. Minimize the creation of dust.
Any disposable materials grossly contaminated with the solid, such as weigh boats or paper towels, must also be placed in the hazardous waste container.[10][12]
Securely cap the container and place it in the designated SAA.
Procedure for Liquid Waste (Solutions):
Carefully pour the liquid waste solution into the pre-labeled, compatible hazardous waste container.
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
Securely cap the container and return it to the SAA.
Do not attempt to neutralize the waste unless it is part of a specific, approved laboratory procedure. While neutralization of simple inorganic acids and bases can sometimes be permissible, most organic acids remain toxic after neutralization and must be disposed of as hazardous waste.[9]
Final Disposal Step: Requesting a Pickup
Monitor the waste level in your container.
Once the container is full, or if it has been accumulating waste for up to 12 months (check your institution's specific time limit), arrange for disposal.[2]
Submit a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) department, following their specific online or paper-based system.[15]
Spill Management Procedures
Accidental spills must be managed promptly and safely.
For Small Spills (<100 mL and contained):
Alert personnel in the immediate area.
Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), contain the spill.
Use an acid-neutralizing spill kit or a compatible absorbent material (e.g., vermiculite, sand). Never use combustible materials like paper towels to absorb the initial spill.
Once absorbed, collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.